molecular formula C9H18ClN3 B12630025 (3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride

(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride

Katalognummer: B12630025
Molekulargewicht: 203.71 g/mol
InChI-Schlüssel: ANCRIKBOHYANPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole is a five-membered heterocyclic system containing three carbon atoms and two nitrogen atoms in adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride can be achieved through a one-pot two-step process involving condensation and reduction reactions. One efficient method involves starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and reacting it with an aldehyde such as p-methoxybenzaldehyde. The reaction proceeds via the formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free conditions and efficient catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-5-tert-butylpyrazole: This compound shares a similar pyrazole core structure but differs in its functional groups.

    (4-Bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl tert-butylcarbamate: Another pyrazole derivative with different substituents.

Uniqueness

(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and pharmacological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C9H18ClN3

Molekulargewicht

203.71 g/mol

IUPAC-Name

(5-tert-butyl-2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-9(2,3)8-5-7(6-10)12(4)11-8;/h5H,6,10H2,1-4H3;1H

InChI-Schlüssel

ANCRIKBOHYANPS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NN(C(=C1)CN)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.